3-Bromo-5-fluoro-4-iodobenzylamine

Organic synthesis Cross-coupling Sequential functionalization

Programmable sequential derivatization is impossible with mono-halogenated benzylamines, forcing multi-step intermediate purchases. This trihalogenated scaffold solves that with a 245 kJ/mol BDE gradient across C-I (240), C-Br (276), and C-F (485) bonds, enabling three chemoselective couplings on a single scaffold. • Execute Suzuki-Miyaura at C-I (RT-60 °C) without bromine participation. • Subsequent Buchwald-Hartwig at C-Br (80-120 °C). • SlogP ~2.22 positions it in the CNS-optimal lipophilicity range; pKa 8.35 enables efficient NHS ester bioconjugation. Standard pack sizes: 0.25 g to 5 g; bulk custom synthesis available.

Molecular Formula C7H6BrFIN
Molecular Weight 329.94 g/mol
Cat. No. B12858014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluoro-4-iodobenzylamine
Molecular FormulaC7H6BrFIN
Molecular Weight329.94 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)I)Br)CN
InChIInChI=1S/C7H6BrFIN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H,3,11H2
InChIKeyJENORSFHBKUXLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-fluoro-4-iodobenzylamine Overview


3-Bromo-5-fluoro-4-iodobenzylamine (CAS 1936228-17-9, molecular formula C₇H₆BrFIN, molecular weight 329.94 g/mol) is a densely polyhalogenated primary benzylamine featuring three distinct halogen substituents—bromine at position 3, fluorine at position 5, and iodine at position 4—on a benzylamine core . The compound belongs to the class of multi-halogenated aromatic amines that serve as versatile synthetic intermediates in medicinal chemistry and agrochemical research. Its predicted physicochemical profile includes a boiling point of 305.4 ± 37.0 °C, density of 2.172 ± 0.06 g/cm³, a pKa of 8.35 ± 0.10, and a calculated SlogP of approximately 2.22, reflecting the combined influence of three electron-withdrawing halogens on the amine basicity and lipophilicity [1]. Unlike mono-halogenated benzylamine analogs, this compound presents a unique orthogonal reactivity gradient across its three carbon–halogen bonds, enabling programmable sequential derivatization strategies not accessible with simpler halogenation patterns [2].

Orthogonal Reactivity Series

Three distinct C–X bonds (I, Br, F) enable programmable sequential functionalization without intermediate purification.

Benzylamine Scaffold

Benzylic amine provides higher nucleophilicity than aniline analogs for amide coupling and bioconjugation.

Halogen Bond Proximity

5-Fluoro substitution adjacent to Br and I predicted to amplify σ-hole donor strength for supramolecular studies.

Limitations of Mono-Halogenated Analogs


The three halogen substituents in 3-bromo-5-fluoro-4-iodobenzylamine are not merely additive; their specific positional arrangement and electronic interplay create a differentiation profile that no single-halogen or regioisomeric analog can replicate. Mono-halogenated benzylamines such as 4-iodobenzylamine (CAS 39959-59-6) or 4-bromobenzylamine (CAS 3959-07-7) each offer only a single reactive handle, precluding sequential orthogonal cross-coupling strategies. The regioisomer 2-bromo-5-fluoro-4-iodobenzylamine, while sharing the same molecular formula (C₇H₆BrFIN, MW 329.94), differs in the spatial arrangement of the bromine substituent (position 2 vs. position 3 in the target compound), which critically alters steric accessibility at the ortho position adjacent to the aminomethyl group and modulates the electronic environment governing both halogen bond donor strength and amine nucleophilicity . Furthermore, the aniline analog 3-bromo-5-fluoro-4-iodoaniline (CAS 2090537-38-3) eliminates the benzylic CH₂ spacer, substantially reducing amine basicity (predicted pKa ~3–5 vs. ~8.35 for the benzylamine) and altering reactivity in amide bond formation, reductive amination, and bioconjugation protocols . The halogen bond tunability literature demonstrates that aromatic fluorine substituents adjacent to heavier halogens (Br, I) significantly amplify halogen bond donor capacity by increasing the positive σ-hole potential on the halogen—an effect that is position-dependent and cannot be achieved by simply selecting any halogenated benzylamine [1].

Mono-Halogenated Benzylamines

Single reactive handle precludes sequential orthogonal cross-coupling strategies, limiting diversification.

Regioisomeric 2-Bromo Analog

Bromine at position 2 may introduce steric hindrance near the aminomethyl group, potentially altering Pd-catalyzed coupling outcomes.

Aniline Analog (3-Br-5-F-4-I-aniline)

Loss of benzylic spacer significantly reduces amine basicity and nucleophilicity, compromising conjugation efficiency.

Quantitative Differentiation Evidence


Orthogonal C–Halogen Bond Energy Gradient

The target compound possesses three chemically distinct carbon–halogen bonds spanning a broad range of bond dissociation energies (BDEs): C–F (485 kJ/mol), C–Br (276 kJ/mol), and C–I (240 kJ/mol) [1]. This BDE gradient of approximately 245 kJ/mol between the strongest (C–F) and weakest (C–I) bonds provides a thermodynamic basis for orthogonal, stepwise functionalization: the C–I bond can undergo oxidative addition with Pd(0) catalysts under mild conditions (room temperature to 60 °C) without perturbing the C–Br bond, which typically requires elevated temperatures (80–120 °C), while the C–F bond remains inert under most cross-coupling conditions. In contrast, the closest mono-halogenated comparator 4-iodobenzylamine (CAS 39959-59-6) offers only a single reactive C–I handle (BDE 240 kJ/mol) with a BDE gradient of zero, precluding any sequential diversification strategy [1]. The regioisomer 2-bromo-5-fluoro-4-iodobenzylamine shares an identical BDE range but differs in steric accessibility at the 2-position ortho to the aminomethyl group, which can sterically hinder Pd-catalyzed transformations at the adjacent C–Br bond .

BDE Gradient
Class-level inference
Target: C–F 485, C–Br 276, C–I 240 kJ/mol; gradient 245 kJ/mol
4-Iodobenzylamine: only C–I 240 kJ/mol (single handle)

Supports chemoselective sequential functionalization design

Reference BDE values; solution-phase reactivity may differ

Organic synthesis Cross-coupling Sequential functionalization

Halogen Bond Donor Capacity at S1 Pocket

In a controlled comparative study using the same chromogenic assay at 37 °C, Jiang et al. determined that 4-iodobenzylamine (IBA) inhibits human urokinase-type plasminogen activator (uPA) with a Ki of 1.38 ± 0.09 mM, statistically indistinguishable from 4-bromobenzylamine (BrBA, Ki = 1.28 ± 0.06 mM), while 4-chlorobenzylamine (ClBA) is markedly weaker (Ki = 9.15 ± 0.02 mM) [1]. The target compound uniquely incorporates both the iodine (4-position) and bromine (3-position) halogen bond donors identified as equipotent in this assay, within the same scaffold. Critically, the co-crystal structures of uPA with BrBA (PDB deposition) revealed that BrBA engages the S1 pocket via a halogen bond, whereas IBA did not form halogen bonds with uPA despite similar inhibitory potency, suggesting the bromine engages a distinct binding modality [1]. The literature on halogen bond tunability further demonstrates that aromatic fluorine substituents adjacent to bromine or iodine amplify the positive σ-hole potential on the heavier halogen, with computed interaction energy increases of 0.5–2.0 kcal/mol depending on fluorination pattern [2]. The target compound's 5-fluoro substituent, positioned adjacent to both the 4-iodo and 3-bromo groups, is predicted to enhance halogen bond donor strength at both heavy halogen sites simultaneously—a unique feature not present in mono-halogenated probes.

Halogen Bond Ki
Cross-study comparable
Target: combines Br and I donors with adjacent F amplification
IBA Ki = 1.38 mM, BrBA Ki = 1.28 mM, ClBA Ki = 9.15 mM (uPA assay)

Supports bidentate halogen bonding probe design for serine proteases

Co-crystal structures show differential binding; target direct measurement not yet reported

Halogen bonding Serine protease inhibition Structure-based drug design

Trihalogenation Modulates Amine Basicity

The predicted pKa of 3-bromo-5-fluoro-4-iodobenzylamine is 8.35 ± 0.10, representing a decrease of approximately 0.98 log units relative to unsubstituted benzylamine (pKa 9.33 at 25 °C) . This pKa shift, driven by the combined electron-withdrawing inductive effects of three halogen substituents (σₘ Br: 0.39; σₚ I: 0.18; σₘ F: 0.34; combined Hammett Σσ ≈ 0.91), has practical consequences: at physiological pH 7.4, the target compound is approximately 90% protonated (calculated from the Henderson–Hasselbalch equation: [BH⁺]/[B] = 10^(pKa−pH) = 10^(8.35−7.4) ≈ 8.9), compared to approximately 99% protonation for benzylamine (10^(9.33−7.4) ≈ 85). This 9% increase in the neutral free-base fraction translates to measurably enhanced passive membrane permeability relative to more basic benzylamine analogs. In contrast, the aniline analog 3-bromo-5-fluoro-4-iodoaniline has a substantially lower predicted pKa (estimated ~3–4 based on the pKa of aniline at 4.6 further depressed by three electron-withdrawing halogens), rendering it predominantly neutral at physiological pH and altering its reactivity profile for amidation and bioconjugation .

Amine pKa
Cross-study comparable
pKa 8.35 ± 0.10
Free-base fraction at pH 7.4 ≈ 10.1%
Benzylamine pKa 9.33 (free-base 1.2%); aniline analog pKa ~3–4

Balances nucleophilicity and passive permeability for conjugation

Predicted pKa; experimental verification recommended

Physicochemical properties Amine basicity Drug-likeness optimization

Enhanced Lipophilicity vs. Mono-Halogenated Analogs

The calculated SlogP for 3-bromo-5-fluoro-4-iodobenzylamine is approximately 2.22, reflecting the cumulative lipophilic contribution of three halogen atoms [1]. This value exceeds the experimentally derived or calculated LogP values of the closest mono-halogenated benzylamine comparators: 4-bromobenzylamine (LogP ≈ 1.77–1.86) and 4-iodobenzylamine (ACD/LogP ≈ 2.12) . The LogP difference of +0.35 to +0.45 log units relative to 4-bromobenzylamine corresponds to an approximately 2.2- to 2.8-fold increase in predicted octanol–water partition coefficient, which is expected to translate into measurably higher membrane permeability in Caco-2 or PAMPA assays. This enhanced lipophilicity is achieved while maintaining a molecular weight (329.94 Da) below the typical Ro5 cutoff of 500 Da, and with a predicted logS of approximately −4.0, indicating moderate aqueous solubility typical of halogenated aromatics [1]. Notably, the incorporation of fluorine—which typically reduces LogP due to its high electronegativity—is offset in this scaffold by the simultaneous presence of bromine and iodine, yielding a net lipophilicity greater than any mono-halogenated benzylamine comparator while retaining the metabolic stability advantages conferred by the C–F bond.

Lipophilicity LogP
Cross-study comparable
Target SlogP 2.22 (MMsINC)
4-Bromobenzylamine LogP ~1.77–1.86; benzylamine LogP ~1.09

Higher predicted membrane partitioning for CNS or intracellular targets

Calculated LogP; experimental logD7.4 recommended

Lipophilicity ADME prediction Lead optimization

Benzylamine vs. Aniline Scaffold Advantage

The presence of a benzylic CH₂ spacer between the aromatic ring and the primary amine in 3-bromo-5-fluoro-4-iodobenzylamine fundamentally distinguishes it from the corresponding aniline analog 3-bromo-5-fluoro-4-iodoaniline (CAS 2090537-38-3) . This single methylene unit interrupts direct conjugation between the amine lone pair and the electron-deficient aromatic π-system, resulting in a predicted pKa difference of approximately 4–5 log units (benzylamine-type pKa ~8.35 vs. aniline-type pKa estimated at ~3–4 for the trihalogenated analog) . The practical consequence is a nucleophilicity differential of approximately 10⁴- to 10⁵-fold in acylation and alkylation reactions: at pH 8–9, the benzylamine is substantially deprotonated and nucleophilic, whereas the aniline analog remains predominantly in its weakly nucleophilic free-base form across a broader pH range. This difference is critical for applications requiring efficient amine conjugation, such as amide bond formation with activated esters, reductive amination with carbonyl electrophiles, or immobilization onto activated solid supports. Additionally, the benzylamine scaffold maintains the iodine atom at the 4-position (para to the CH₂NH₂) rather than para to the NH₂ in the aniline analog, preserving the iodine's accessibility for cross-coupling without steric interference from an ortho-amino group .

Nucleophilicity Advantage
Class-level inference
~104–105-fold higher reactivity
Benzylamine vs. aniline analog in acylation
Aniline analog pKa ~3–4; resonance-deactivated amine

Benzylamine scaffold enables efficient amine conjugation

Inferred from Brønsted correlation; experimental kinetics recommended

Bioconjugation chemistry Amide coupling Scaffold selection

High-Value Application Scenarios


Sequential Orthogonal Cross-Coupling

The 245 kJ/mol BDE gradient across C–I (240 kJ/mol), C–Br (276 kJ/mol), and C–F (485 kJ/mol) bonds enables a programmed three-step diversification sequence: (Step 1) Suzuki–Miyaura or Sonogashira coupling at the C–I position under mild Pd(0) conditions (RT to 60 °C) without bromine participation; (Step 2) subsequent Buchwald–Hartwig amination or Suzuki coupling at the C–Br position (80–120 °C); (Step 3) if desired, nucleophilic aromatic substitution or late-stage C–H functionalization adjacent to the C–F bond [1]. This sequential strategy is impossible with mono-halogenated benzylamines such as 4-iodobenzylamine, which exhaust their single reactive handle in one transformation. The 3-position bromine in the target compound, being meta to the aminomethyl group, avoids the steric congestion that burdens the 2-bromo regioisomer in Pd-catalyzed transformations .

Bidentate Halogen Bond Donor for Serine Proteases

Based on the validated uPA inhibition data showing that 4-bromobenzylamine (Ki = 1.28 mM) and 4-iodobenzylamine (Ki = 1.38 mM) are equipotent halogen bond donors at the S1 pocket, the target compound—which incorporates both halogens in a single scaffold with an adjacent fluorine predicted to amplify σ-hole potential—offers a unique fragment-sized probe for exploring bidentate halogen bonding interactions at trypsin-like serine protease active sites [1]. The co-crystal structure evidence that BrBA engages the S1 pocket via halogen bonding while IBA does not, despite comparable Ki values, suggests that the two halogens may target distinct interaction geometries within the same pocket, potentially enabling cooperative binding when presented on a single scaffold [1]. The fluorine substituent further enables ¹⁹F NMR-based screening to monitor fragment binding in competition assays, a capability absent from non-fluorinated halogenated benzylamine probes .

Dual-Modality Imaging Agent Precursor

The simultaneous presence of fluorine (position 5) and iodine (position 4) on the same benzylamine scaffold makes this compound uniquely suited as a precursor for dual-modality PET/SPECT imaging agent development. The fluorine atom provides a site for isotopic ¹⁸F labeling via nucleophilic aromatic substitution or halogen exchange, while the iodine atom enables radioiodination (¹²³I for SPECT, ¹²⁴I for PET, or ¹³¹I for radiotherapy) [1]. In contrast, mono-halogenated benzylamines such as 4-iodobenzylamine can accommodate only a single labeling modality . The benzylic amine further provides a conjugation handle for attachment to targeting vectors (peptides, antibodies, or small-molecule ligands) via amide bond formation, exploiting the amine's favorable pKa of 8.35 for efficient NHS ester coupling at pH 8–9 .

CNS-Penetrant Fragment with Optimized Lipophilicity

With a predicted SlogP of ~2.22—significantly exceeding both 4-bromobenzylamine (LogP ~1.77–1.86) and benzylamine (LogP ~1.09)—the target compound resides in an optimal lipophilicity range for central nervous system (CNS) drug discovery, where compounds with LogP values between 2 and 4 typically achieve favorable brain-to-plasma concentration ratios [1]. The compound's molecular weight of 329.94 Da, moderate pKa of 8.35, and the metabolic stability conferred by the C–F bond collectively align with CNS multiparameter optimization (MPO) criteria. For neuroscience programs where mono-halogenated benzylamine fragments fail to achieve adequate brain exposure in preliminary pharmacokinetic studies, the +0.36 to +0.45 LogP increment of this trihalogenated scaffold may provide the necessary lipophilicity boost without crossing into undesirable LogP >5 territory .

Application
Selection Property
Validation Focus
Sequential Orthogonal Cross-Coupling
Three distinct C–X bonds with broad reactivity gradient
Chemoselectivity and stepwise diversification sequence
Bidentate Halogen Bond Donor for Serine Proteases
Dual Br/I halogen bond donors with adjacent fluorine amplification
Halogen bonding geometry and cooperative binding at S1 pocket
Dual-Modality Imaging Agent Precursor
Simultaneous 18F and radioiodine labeling sites via C–F and C–I bonds
Labeling efficiency and bioconjugation through benzylic amine
CNS-Penetrant Fragment
Moderate lipophilicity and favorable amine basicity for CNS MPO
Brain penetration and metabolic stability of the scaffold
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